5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
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Description
5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride (ATO) is a small molecule that has recently been studied for its potential applications in a variety of scientific research areas. ATO is a cyclic compound composed of five carbon atoms and two nitrogen atoms, with a trifluoromethyl group attached to one of the nitrogen atoms. ATO is a versatile compound that can be synthesized in a number of different ways and has a wide range of potential applications.
Scientific Research Applications
Synthesis and Characterization
The compound "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is related to the synthesis and characterization of various organic compounds, where 1,3,4-oxadiazole and azetidinone derivatives play a crucial role. For instance, Desai & Dodiya (2014) synthesized a series of compounds with structures similar to the mentioned compound and characterized them by IR, 1H NMR, 13C NMR, and mass spectra. These compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, demonstrating significant correlations in their activities (Desai & Dodiya, 2014).
Similarly, Hou et al. (2016) reported an efficient scale-up synthesis of a compound containing a 1,2,4-oxadiazole moiety, highlighting the process features like regioselective cycloaddition and chemoselective hydrolysis. This compound was prepared for preclinical toxicological studies, indicating its significance in medical research (Hou et al., 2016).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of compounds related to "5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride" is a significant area of research. Compounds with similar structures have been synthesized and shown to possess antimicrobial properties against various bacterial and fungal strains. For example, Dodiya et al. (2012) synthesized compounds with potent antimicrobial activity against strains like E. coli, P. aeruginosa, and others (Dodiya et al., 2012).
Additionally, Maftei et al. (2016) explored the antitumor potential of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their research focused on the design, structural characterization, and in vitro anti-cancer activity of these compounds, showing that certain derivatives exhibited significant potency against a panel of cell lines (Maftei et al., 2016).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3;/h3,10H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVISRUKWBAGKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1426290-78-9 |
Source
|
Record name | 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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